N-Acetyldemethylphosphinothricin

Descripción general

Descripción

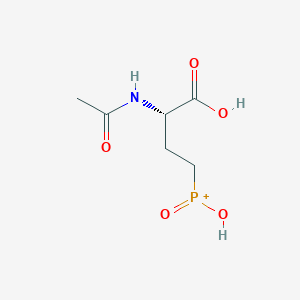

N-Acetyldemethylphosphinothricin is a chemical compound with the molecular formula C6H12NO5P. It is known for its role as an intermediate in the biosynthesis of phosphinothricin tripeptide, a compound with herbicidal activity. This compound is characterized by its ability to inhibit glutamine synthetase, an enzyme crucial for nitrogen metabolism in plants and bacteria .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Acetyldemethylphosphinothricin is typically synthesized through a series of chemical reactions involving phosphorus oxychloride and acetyl chloride. The process involves the acetylation of demethylphosphinothricin, followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of microbial fermentation. Streptomyces species, such as Streptomyces viridochromogenes and Streptomyces hygroscopicus, are known to produce this compound as part of their secondary metabolism. The genes responsible for its biosynthesis have been cloned and characterized, allowing for optimized production through genetic engineering .

Análisis De Reacciones Químicas

Types of Reactions

N-Acetyldemethylphosphinothricin undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of the compound into its oxidized form, often using reagents like hydrogen peroxide.

Reduction: Reduction reactions can convert this compound into its reduced form, typically using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, under acidic or basic conditions.

Reduction: Sodium borohydride, in anhydrous solvents.

Substitution: Halogens like chlorine or bromine, under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as its oxidized or reduced forms, and substituted derivatives with different functional groups .

Aplicaciones Científicas De Investigación

N-Acetyldemethylphosphinothricin has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of herbicidal compounds, particularly phosphinothricin tripeptide.

Biology: The compound is studied for its role in inhibiting glutamine synthetase, which is crucial for nitrogen metabolism in plants and bacteria.

Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its ability to inhibit bacterial enzymes.

Industry: This compound is used in the production of herbicides, particularly those targeting resistant weed species

Mecanismo De Acción

N-Acetyldemethylphosphinothricin exerts its effects by inhibiting glutamine synthetase, an enzyme involved in the synthesis of glutamine from glutamate and ammonia. This inhibition leads to the accumulation of ammonia in cells, which is toxic and ultimately results in cell death. The compound targets the active site of the enzyme, preventing the binding of its natural substrates .

Comparación Con Compuestos Similares

Similar Compounds

Phosphinothricin: A similar compound with herbicidal activity, known for its ability to inhibit glutamine synthetase.

Phosphinothricin Tripeptide: A tripeptide containing phosphinothricin, used as a broad-spectrum herbicide.

N-Acetylphosphinothricin: Another acetylated derivative of phosphinothricin, with similar biological activity

Uniqueness

N-Acetyldemethylphosphinothricin is unique due to its specific role as an intermediate in the biosynthesis of phosphinothricin tripeptide. Its ability to inhibit glutamine synthetase makes it a valuable compound for research and industrial applications, particularly in the development of herbicides targeting resistant weed species .

Actividad Biológica

N-Acetyldemethylphosphinothricin (N-AcDMPT) is a significant compound in agricultural biotechnology, primarily recognized for its role as a substrate in the biosynthesis of phosphinothricin tripeptide (PTT), a potent herbicide. This article delves into the biological activity of N-AcDMPT, exploring its synthesis, enzymatic interactions, and implications in herbicide resistance.

1. Overview of this compound

N-AcDMPT is an acetylated derivative of demethylphosphinothricin, which itself is a structural analog of the amino acid glutamate. Its biological significance stems from its function in the biosynthetic pathway leading to PTT, which inhibits glutamine synthetase (GS), an enzyme critical for nitrogen metabolism in plants.

2. Synthesis and Biosynthesis Pathway

The biosynthesis of N-AcDMPT involves nonribosomal peptide synthetases (NRPS), which are responsible for assembling peptide structures without the need for mRNA templates. The key enzyme in this pathway is PhsA, which specifically activates N-AcDMPT as an adenylate and thioester.

Table 1: Enzymatic Activity in N-AcDMPT Biosynthesis

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| PhsA | Activates N-AcDMPT | N-AcDMPT | Thioesterified N-AcDMPT |

| PTTS I | Assembles peptide backbone | N-AcDMPT, alanine | PTT |

The specificity of PhsA towards N-acetylated substrates highlights the importance of acetylation in the activation process, as unacylated forms are not accepted by the enzyme .

N-AcDMPT exhibits biological activity primarily through its role as a precursor in the synthesis of PTT. PTT acts as a potent herbicide by inhibiting GS activity, leading to an accumulation of toxic ammonium levels within plant tissues. This inhibition disrupts nitrogen metabolism, ultimately causing plant death.

Case Study: Herbicide Resistance Mechanisms

Research has shown that certain genetically modified plants express high levels of phosphinothricin acetyltransferase (PAT), which can detoxify PTT by converting it into N-acetylglufosinate, a non-toxic metabolite. This mechanism allows these plants to survive applications of PTT while effectively controlling weed populations .

4. Research Findings on Biological Activity

Several studies have investigated the biological effects of N-AcDMPT and its derivatives:

- Toxicity Studies : In vitro experiments have demonstrated that N-AcDMPT can inhibit GS activity in various plant species, with varying degrees of sensitivity observed among different species .

- Metabolic Pathways : Metabolic studies indicated that when plants are exposed to PTT, they can convert it into different metabolites depending on their genetic makeup and expression levels of detoxifying enzymes .

5. Implications for Agricultural Biotechnology

The ability to manipulate the biosynthesis pathway of N-AcDMPT and its derivatives presents opportunities for developing herbicide-resistant crops. By understanding the enzymatic mechanisms involved, researchers can design crops that either tolerate or detoxify phosphinothricin-based herbicides.

6. Conclusion

This compound plays a crucial role in the biosynthesis and action of phosphinothricin tripeptide, making it an important compound in herbicide development and agricultural biotechnology. Ongoing research into its biological activity will continue to inform strategies for effective weed management and crop protection.

Propiedades

IUPAC Name |

[(3S)-3-acetamido-3-carboxypropyl]-hydroxy-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10NO5P/c1-4(8)7-5(6(9)10)2-3-13(11)12/h5H,2-3H2,1H3,(H2-,7,8,9,10,11,12)/p+1/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHRFRPXRQYSSY-YFKPBYRVSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC[P+](=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC[P+](=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO5P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50928881 | |

| Record name | {3-Carboxy-3-[(1-hydroxyethylidene)amino]propyl}(hydroxy)oxophosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135093-66-2 | |

| Record name | N-Acetyldemethylphosphinothricin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135093662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {3-Carboxy-3-[(1-hydroxyethylidene)amino]propyl}(hydroxy)oxophosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.